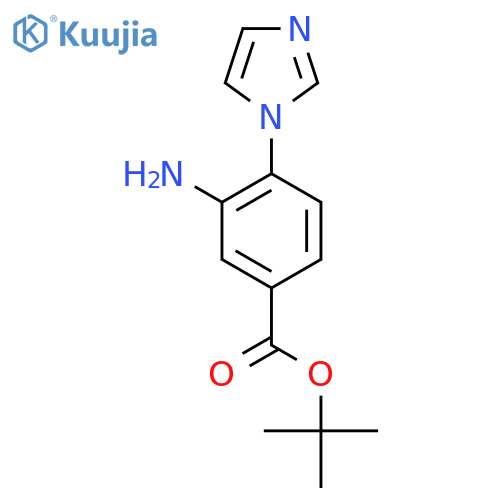

Cas no 2639428-34-3 (tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate)

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- 2639428-34-3

- EN300-27722600

- tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate

-

- インチ: 1S/C14H17N3O2/c1-14(2,3)19-13(18)10-4-5-12(11(15)8-10)17-7-6-16-9-17/h4-9H,15H2,1-3H3

- InChIKey: IBMBMVJYCOCLCZ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC(=C(C=1)N)N1C=NC=C1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 259.132076794g/mol

- どういたいしつりょう: 259.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.1Ų

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27722600-5.0g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 5.0g |

$1572.0 | 2025-03-20 | |

| Enamine | EN300-27722600-10.0g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 10.0g |

$2331.0 | 2025-03-20 | |

| Enamine | EN300-27722600-0.1g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 0.1g |

$476.0 | 2025-03-20 | |

| Enamine | EN300-27722600-2.5g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 2.5g |

$1063.0 | 2025-03-20 | |

| Enamine | EN300-27722600-0.25g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 0.25g |

$498.0 | 2025-03-20 | |

| Enamine | EN300-27722600-0.5g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 0.5g |

$520.0 | 2025-03-20 | |

| Enamine | EN300-27722600-1g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 1g |

$541.0 | 2023-09-10 | ||

| Enamine | EN300-27722600-1.0g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 1.0g |

$541.0 | 2025-03-20 | |

| Enamine | EN300-27722600-0.05g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 95.0% | 0.05g |

$455.0 | 2025-03-20 | |

| Enamine | EN300-27722600-10g |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

2639428-34-3 | 10g |

$2331.0 | 2023-09-10 |

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoateに関する追加情報

Comprehensive Guide to tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate (CAS No. 2639428-34-3): Properties, Applications, and Market Insights

tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate (CAS No. 2639428-34-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, featuring an imidazole ring and a tert-butyl ester group, serves as a key intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for "tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate uses" or "CAS 2639428-34-3 supplier," highlighting its relevance in drug discovery and material science.

The molecular structure of tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate includes a benzoate core functionalized with an amino group and an imidazole moiety. This unique combination enhances its reactivity, making it valuable for constructing heterocyclic compounds. Recent trends in "imidazole derivatives in medicine" and "pharmaceutical intermediates 2024" underscore the growing demand for such building blocks in developing kinase inhibitors and antimicrobial agents.

Applications of tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate span multiple domains. In pharmaceuticals, it acts as a precursor for small-molecule drugs targeting inflammatory diseases and cancers. Its imidazole ring is pivotal in mimicking histidine residues, a feature exploited in protease inhibitor design. Queries like "how to synthesize tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate" reflect the compound's synthetic utility, often achieved via Pd-catalyzed cross-coupling or nucleophilic substitution reactions.

From a market perspective, the demand for CAS 2639428-34-3 aligns with advancements in personalized medicine and high-throughput screening. Suppliers emphasize its >95% purity, catering to labs focused on "next-generation drug discovery." Regulatory-compliant synthesis protocols (e.g., avoiding heavy metal catalysts) address concerns flagged in searches such as "green chemistry for pharmaceutical intermediates."

Storage and handling of tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate require standard organic compound protocols—dry, cool conditions away from oxidizers. While not classified as hazardous, its amino-imidazole functionality warrants pH-neutral environments to prevent degradation. This aligns with industry queries like "stability of imidazole-based compounds."

Innovations leveraging 2639428-34-3 include its integration into metal-organic frameworks (MOFs) for catalytic applications, a hotspot in "MOF research 2024." Additionally, its role in fluorescent probes—answered in searches like "imidazole fluorophores"—demonstrates versatility beyond pharma.

In summary, tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate (CAS No. 2639428-34-3) bridges synthetic chemistry and applied sciences. Its dual functionality as a pharmacophore and chemical scaffold positions it at the forefront of research addressing "drug-resistant infections" and "sustainable chemical synthesis," making it a compound of enduring scientific and commercial interest.

2639428-34-3 (tert-butyl 3-amino-4-(1H-imidazol-1-yl)benzoate) 関連製品

- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)

- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 1602368-89-7(2-(Cyclopropylmethyl)-2-methoxypropan-1-amine)

- 85319-77-3(Benzaanthracene-11-acetic Acid)

- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)

- 2640899-41-6(4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile)

- 946346-75-4(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)

- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)

- 1000287-02-4(1-cyclopentylpiperidin-4-amine hydrochloride)